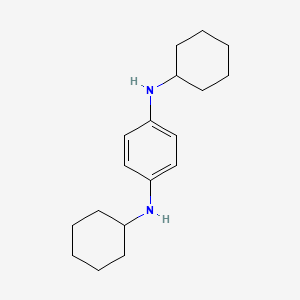

N,N'-Dicyclohexyl-p-phenylenediamine

Description

Contextualization within the p-Phenylenediamine (B122844) Class of Compounds

Structural Classification and Advanced Organic Chemical Nomenclature

N,N'-Dicyclohexyl-p-phenylenediamine belongs to the p-phenylenediamine (PPD) family of compounds. smolecule.com The parent structure, p-phenylenediamine, is an aromatic amine with the chemical formula C₆H₄(NH₂)₂, featuring two amino groups attached to a central benzene (B151609) ring at para (1,4) positions. wikipedia.orgnih.gov this compound is specifically classified as a symmetrically N,N'-disubstituted p-phenylenediamine. This classification signifies that both nitrogen atoms of the parent diamine have been substituted, and in this case, each bears a cyclohexyl group. smolecule.com

The formal International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 1-N,4-N-dicyclohexylbenzene-1,4-diamine . smolecule.com Its structure is characterized by a central phenylenediamine core with bulky, non-polar cyclohexyl groups attached to the amine functionalities, a feature that significantly influences its physical properties and application profile. smolecule.comwa.gov

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 4175-38-6 | lookchem.com |

| Molecular Formula | C18H28N2 | smolecule.comlookchem.com |

| Molar Mass | 272.43 g/mol | smolecule.com |

| Appearance | Solid at room temperature | smolecule.comwa.gov |

| Boiling Point | ~439.6 °C at 760 mmHg | lookchem.com |

| Water Solubility | Predicted to be low | smolecule.comwa.gov |

| Synonyms | CHPPD, N,N'-dicyclohexyl-1,4-phenylenediamine | smolecule.comlookchem.com |

Historical Trajectories and Evolution of p-Phenylenediamine Research

The study of p-phenylenediamines as chemical additives is closely linked to the rise of the rubber industry. The parent compound, p-phenylenediamine, was recognized for its utility as a precursor to polymers and as a dye. wikipedia.org However, the need to protect rubber products from degradation caused by heat, oxygen, and ozone spurred the development of more sophisticated derivatives. bohrium.com

In 1937, a significant advancement occurred with the invention of a series of comprehensive p-phenylenediamine antioxidants. guidechem.com This marked a shift from the parent compound to substituted PPDs, which offered enhanced performance. Research began to focus on synthesizing derivatives with different alkyl and aryl groups attached to the nitrogen atoms to fine-tune their properties, such as stability, solubility, and effectiveness. The development of compounds like this compound was a direct result of this evolutionary research trajectory, aimed at creating highly effective and persistent stabilizers for natural and synthetic rubbers. guidechem.com

Significance in Contemporary Chemical Science and Engineering

Strategic Role as a Stabilizer in Polymeric Systems

The primary significance of this compound and its chemical relatives lies in their function as powerful antioxidants and antiozonants for polymers, particularly elastomers like natural rubber, styrene-butadiene rubber (SBR), and neoprene. wa.govguidechem.com Polymers with unsaturated backbones are highly susceptible to degradation from atmospheric ozone, a process known as ozonolysis, which leads to chain scission and the formation of surface cracks. acs.orgscirp.org

Substituted p-phenylenediamines protect polymers through two main mechanisms:

Kinetic Scavenging : PPDs are highly reactive towards ozone and can intercept it at the polymer surface before it has a chance to attack the vulnerable double bonds in the rubber's molecular structure. acs.orgacs.org Recent computational studies suggest that the interaction between ozone and the PPD's aromatic ring is a key, kinetically accessible pathway in this protective function. nih.govberkeley.edu

Protective Film Formation : The reaction products of the PPD with ozone can form a protective film on the surface of the rubber. acs.org This film acts as a physical barrier, preventing further ozone from reaching and degrading the polymer. acs.org

Beyond their antiozonant capabilities, PPDs also function as antioxidants by interrupting the auto-catalytic cycle of oxidation. They can donate a hydrogen atom to reactive peroxy radicals, neutralizing them and preventing the propagation of chain reactions that lead to the breakdown of the polymer matrix. acs.orgscirp.org The effectiveness of this compound as a stabilizer makes it a critical component in the formulation of durable rubber products, such as tires and industrial belts, that must withstand dynamic and harsh environmental conditions. guidechem.com

Table 2: Research Findings on PPD Stabilization Mechanisms

| Research Area | Key Finding | Source |

|---|---|---|

| Ozonation Pathway | Direct interaction between ozone and the PPD aromatic ring is a more significant pathway than interaction with the nitrogen atoms, leading to hydroxylated intermediates. | acs.orgnih.govberkeley.edu |

| Protective Action | Functions by both kinetic scavenging of ozone and the formation of a physical barrier film from its reaction products. | acs.orgacs.org |

| Antioxidant Mechanism | Inhibits auto-oxidation by donating a hydrogen atom to terminate free radical chain reactions. | scirp.org |

| Applicable Polymers | Effective in natural rubber, butyl rubber, styrene-butadiene rubber, and nitrile rubber. | guidechem.com |

Principal Research Drivers for Fundamental Understanding and Structural Modification

Despite the established utility of PPDs like this compound, research in this area remains active, driven by several key factors. A primary motivator is the need to develop safer and more environmentally benign alternatives. acs.orgca.gov The ozonation of some PPDs, such as the widely used 6PPD, has been shown to produce transformation products with significant environmental toxicity. nih.govnih.gov This has spurred a global effort to understand the degradation pathways of existing PPDs and to design new molecules that retain high efficacy without producing harmful byproducts. bohrium.comberkeley.edu

Another major research driver is the quest for improved performance characteristics. Scientists are exploring structural modifications to:

Enhance stability under extreme temperatures and mechanical stress. akrochem.com

Improve compatibility and reduce migration within different polymer matrices.

Minimize undesirable side effects such as discoloration or staining of the final product. akrochem.com

This research involves synthesizing novel PPD derivatives and employing advanced computational and experimental methods to probe structure-activity relationships. acs.orgnih.gov By systematically altering the substituent groups on the p-phenylenediamine core, chemists aim to fine-tune the electronic and steric properties of the molecule to optimize its performance as a stabilizer while mitigating any negative impacts. nih.gov The overarching goal is to create next-generation stabilizers that are not only highly effective but also sustainable and safe throughout their lifecycle. ca.gov

Structure

3D Structure

Properties

CAS No. |

4175-38-6 |

|---|---|

Molecular Formula |

C18H28N2 |

Molecular Weight |

272.4 g/mol |

IUPAC Name |

1-N,4-N-dicyclohexylbenzene-1,4-diamine |

InChI |

InChI=1S/C18H28N2/c1-3-7-15(8-4-1)19-17-11-13-18(14-12-17)20-16-9-5-2-6-10-16/h11-16,19-20H,1-10H2 |

InChI Key |

AIMXDOGPMWDCDF-UHFFFAOYSA-N |

SMILES |

C1CCC(CC1)NC2=CC=C(C=C2)NC3CCCCC3 |

Canonical SMILES |

C1CCC(CC1)NC2=CC=C(C=C2)NC3CCCCC3 |

Other CAS No. |

4175-38-6 |

Synonyms |

CHPPD N,N'-dicyclohexyl-1,4-phenylenediamine N,N'-dicyclohexyl-4-phenylenediamine N,N'-dicyclohexyl-p-phenylenediamine |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of N,n Dicyclohexyl P Phenylenediamine

Established Synthetic Routes and Reaction Optimizations

The predominant method for synthesizing N,N'-Dicyclohexyl-p-phenylenediamine involves the reaction of p-phenylenediamine (B122844) with cyclohexanone derivatives through reductive amination. This process is highly adaptable, with various catalytic systems and process parameters being optimized to enhance efficiency and product quality.

Advanced Approaches for the Synthesis from p-Phenylenediamine and Cyclohexanone Derivatives

The primary synthetic route is the reductive alkylation of p-phenylenediamine using cyclohexanone. This reaction proceeds by mixing approximately two molar equivalents of cyclohexanone with one molar equivalent of p-phenylenediamine. The initial step is believed to be the formation of a dicyclohexylidine-p-phenylenediamine intermediate through the condensation of the amine groups with the ketone's carbonyl group, which involves the elimination of water. This intermediate is subsequently reduced via hydrogenation to yield the final this compound product.

This synthesis is typically conducted in the presence of a suitable catalyst and hydrogen gas. The reaction is a one-pot process where the initial condensation and subsequent reduction occur sequentially under the same general conditions. To facilitate the reaction, an inert mutual solvent, such as an alcohol like isopropyl alcohol, is often employed to dissolve the reactants.

Catalytic Systems and Methodologies in this compound Synthesis

Catalysis is crucial for the hydrogenation step in the synthesis of this compound. A wide array of conventional hydrogenation catalysts are effective for this transformation. The choice of catalyst can influence reaction time, temperature, and pressure requirements.

Commonly employed catalytic systems include:

Copper chromite

Raney nickel

Nickel-copper alloys

Platinum black

Palladium black

Nickel-alumina

Nickel-thoria

These catalysts facilitate the addition of hydrogen across the C=N double bonds of the dicyclohexylidine-p-phenylenediamine intermediate, converting it to the saturated final product.

Optimization of Process Parameters for Enhanced Reaction Yield and Selectivity

The yield and selectivity of the synthesis are highly dependent on the optimization of several key process parameters. The reaction is typically carried out in a pressure autoclave to manage the high pressures of hydrogen gas required for the reduction.

Key parameters for optimization include:

Temperature: The reaction is generally conducted at elevated temperatures, with a preferred range between 100°C and 200°C. A specific example demonstrates a successful synthesis carried out at 150-170°C.

Pressure: High pressure is necessary for the catalytic hydrogenation. Pressures typically range from 500 to 2000 pounds per square inch (psi). An example reaction was performed at a pressure varying from 1000-1670 psi.

Reaction Time: The duration of the reaction can vary from one to ten hours or more, depending on the temperature, pressure, and the specific activity of the chosen catalyst. A documented synthesis was completed over a period of 1.5 hours.

Solvent: The use of an inert solvent like isopropyl alcohol helps to homogenize the reaction mixture.

Post-Reaction Workup: After the reaction is complete, the catalyst is typically removed by filtration. The solvent is then evaporated to isolate the crude this compound, which may appear as a pinkish-red colored oil that crystallizes upon standing. Further purification can be achieved by vacuum distillation if required.

Interactive Table: Example of Reaction Parameters

| Parameter | Value |

|---|---|

| Reactant 1 | p-Phenylenediamine (54 parts by weight) |

| Reactant 2 | Cyclohexanone (196 parts by weight) |

| Catalyst | Copper chromite (14 parts by weight) |

| Solvent | Isopropyl alcohol (116 parts by weight) |

| Temperature | 150-170 °C |

| Pressure | 1000-1670 psi |

| Time | 1.5 hours |

Advanced Synthetic Strategies and Derivative Formation

Beyond the established synthesis, research into advanced strategies focuses on creating analogues with specific stereochemistry and on modifying the core structure to introduce new functionalities.

Stereoselective Synthesis Approaches for Analogues and Related Structures

While specific literature on the stereoselective synthesis of this compound is not prominent, general methodologies in asymmetric synthesis can be applied to produce chiral analogues. A reaction is considered stereoselective when it favors the formation of one stereoisomer over others. ddugu.ac.in The synthesis of chiral cyclohexylamines, which are key components of the target molecule, has been achieved through several advanced methods.

Biocatalysis: Enzymes offer a powerful tool for creating chiral molecules. For instance, prochiral diketones can be converted into single diastereomers of 3-substituted cyclohexylamine derivatives using a combination of enzymes like C-C hydrolases and ω-transaminases. researchgate.net Imine reductases (IREDs) have also been used for the highly efficient and enantioselective synthesis of axially chiral amines from 4-substituted cyclohexanones. researchgate.net These biocatalytic approaches could theoretically be adapted to use chiral cyclohexanone precursors or to resolve intermediates, thereby producing optically active analogues of this compound.

Organocatalysis: Chiral small organic molecules can catalyze asymmetric reactions. A triple organocatalytic cascade reaction using a chiral Brønsted acid in combination with an achiral amine has been developed for the highly enantioselective synthesis of cis-3-substituted cyclohexylamines. acs.org Such strategies, which combine different modes of catalysis like enamine and iminium catalysis, provide a pathway to complex chiral cyclohexane derivatives from simple precursors. acs.orgnih.gov

Functionalization and Targeted Modification of the Dicyclohexyl-p-phenylenediamine Scaffold

The this compound scaffold contains two key reactive sites: the secondary amine groups and the aromatic benzene (B151609) ring. These sites allow for a variety of chemical transformations to produce functionalized derivatives.

Oxidation to Quinone Derivatives: Like other N,N'-substituted p-phenylenediamines, the compound can undergo oxidation. researchgate.net This oxidation can lead to the formation of radical cations or quinone-diimine structures. epa.govnih.gov These transformations are central to its function as an antioxidant, where it neutralizes oxidizing species like ozone or free radicals by donating an electron or hydrogen atom. epa.govresearchgate.net The resulting oxidized species are generally more stable and less reactive.

Electrophilic Aromatic Substitution: The two N-cyclohexylamino groups are strong electron-donating groups, which activate the benzene ring towards electrophilic aromatic substitution. These groups direct incoming electrophiles to the ortho positions relative to the amines (the para position is already substituted). Therefore, reactions such as halogenation, nitration, or sulfonation would be expected to occur on the carbon atoms of the benzene ring adjacent to the amine groups.

Michael Addition to Quinone-Diimines: The quinone-diimines formed during oxidation are electrophilic and can react with nucleophiles. The electrochemical oxidation of N,N-dialkyl-p-phenylenediamines in the presence of arylsulfinic acids leads to the formation of quinone-imines. These intermediates then undergo a Michael-type addition reaction with the arylsulfinic acid to form new sulfonamide derivatives in a one-pot synthesis. researchgate.netresearchgate.net This represents an effective method for targeted functionalization of the p-phenylenediamine core.

Interactive Table: Summary of Functionalization Reactions

| Reaction Type | Reagents/Conditions | Product Type |

|---|---|---|

| Oxidation | Oxidizing agents (e.g., O₃, peroxides), Electrochemical oxidation | Radical cations, Quinone-diimines |

| Electrophilic Substitution | Electrophiles (e.g., Br₂, HNO₃/H₂SO₄) | Ring-substituted derivatives (at ortho positions) |

| Michael Addition | Electrochemical oxidation in the presence of nucleophiles (e.g., arylsulfinic acids) | Sulfonamide derivatives |

Preparation of Precursors and Elucidation of Intermediates

The synthesis of this compound is primarily achieved through the reductive amination of key precursor molecules. This process involves the reaction of an amine with a carbonyl compound, in this case, a ketone, under reducing conditions. The elucidation of the reaction pathway reveals the formation of specific intermediates that are subsequently transformed into the final product.

The principal precursors for the synthesis of this compound are p-phenylenediamine and cyclohexanone guidechem.comgoogle.com. The reaction involves the condensation of two moles of cyclohexanone with one mole of p-phenylenediamine, followed by catalytic hydrogenation google.com.

Table 1: Primary Precursors for this compound Synthesis

| Compound Name | IUPAC Name | CAS Number | Molecular Formula | Role in Synthesis |

|---|---|---|---|---|

| p-Phenylenediamine | Benzene-1,4-diamine | 106-50-3 | C₆H₈N₂ | Amine source |

| Cyclohexanone | Cyclohexanone | 108-94-1 | C₆H₁₀O | Cyclohexyl group source (carbonyl reactant) |

This intermediate is then readily reduced by hydrogen in the presence of a catalyst to yield the saturated this compound google.com.

Table 2: Elucidated Intermediate in the Synthesis of this compound

| Intermediate Name | Proposed Structure | Formation Step | Subsequent Transformation |

|---|---|---|---|

| Dicyclohexylidine-p-phenylenediamine | C₆H₄(N=C₆H₁₀)₂ | Condensation of p-phenylenediamine with two equivalents of cyclohexanone, with the elimination of water. | Catalytic hydrogenation of the imine (C=N) double bonds to form the final secondary amine product. |

Detailed research findings from patent literature outline the specific conditions for this transformation. The process is typically carried out in an autoclave under elevated temperature and pressure, utilizing a hydrogenation catalyst google.com. The choice of catalyst and solvent can influence the reaction's efficiency and duration google.com.

Table 3: Detailed Research Findings on Synthesis Conditions

| Parameter | Description | Reference |

|---|---|---|

| Reactants | p-Phenylenediamine and Cyclohexanone (approx. 1:2 molar ratio) | google.com |

| Solvent | Inert mutual solvents such as isopropyl alcohol, amyl alcohol, ethers, or hydrocarbons. | google.com |

| Catalyst | Conventional hydrogenation catalysts such as copper chromite, Raney nickel, platinum black, or palladium black. | google.com |

| Temperature | Preferably ranging from 100 to 200 °C (Example: 150-170 °C). | google.com |

| Pressure | Within the range of 500-2000 pounds per square inch (Example: 1000-1670 psi). | google.com |

| Reaction Time | Varies from 1 to 10 or more hours, depending on conditions (Example: 1.5 hours). | google.com |

Mechanistic Investigations of Antioxidant and Antiozonant Activity

Fundamental Mechanisms of Radical Scavenging

The primary function of CCPD as an antioxidant lies in its ability to interrupt the auto-oxidation cycle of materials by neutralizing reactive free radicals. This process is predominantly governed by the compound's capacity to donate electrons or hydrogen atoms.

Electron Transfer Pathways and Reactive Species Neutralization

The antioxidant activity of p-phenylenediamines, including CCPD, is intrinsically linked to their low oxidation potentials, which facilitates the donation of an electron to neutralize highly reactive free radicals (R•) or peroxy radicals (ROO•). This electron transfer process effectively quenches the radical species, thereby preventing them from propagating the degradation chain within a material. The general mechanism can be represented as:

CCPD + R• → [CCPD]•+ + R-

The resulting radical cation of CCPD, [CCPD]•+, is significantly more stable than the initial reactive radical, which halts the degradative cascade. The effectiveness of N,N'-dicycloaliphatic-p-phenylenediamines as antioxidants has been attributed to the specific structural feature where each of the two nitrogen atoms of the p-phenylenediamine (B122844) nucleus is attached to a secondary carbon atom and a hydrogen atom. google.com This configuration is believed to enhance their gum-inhibiting effectiveness in materials like gasoline. google.com

Formation and Stability of Corresponding Radical Intermediates

Upon donating an electron, CCPD is converted into a radical cation intermediate. The stability of this intermediate is a critical factor in the antioxidant's efficacy. A more stable radical cation is less likely to initiate new degradation reactions. In the case of p-phenylenediamine derivatives, the positive charge and the unpaired electron can be delocalized over the entire aromatic ring and the two nitrogen atoms, which contributes to its stability.

Reaction with Oxidative Species in Polymeric Matrices

In the context of protecting polymeric materials, CCPD interacts with various oxidative species, most notably ozone and other oxidizing agents that can lead to the formation of quinone-like structures.

Ozonation Reaction Pathways and Transformation Product Formation

While many p-phenylenediamine (PPD) derivatives are known to be highly reactive towards ozone, studies have indicated a notable exception for N,N'-Dicyclohexyl-p-phenylenediamine. Research investigating the multiphase gas-surface ozone reactivity of selected PPDs found that CCPD, along with N,N'-Diphenyl-p-phenylenediamine (DPPD), exhibited no significant multiphase ozone reactivity. google.com This is in stark contrast to other PPDs like N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine (6PPD) and N-Isopropyl-N'-phenyl-p-phenylenediamine (IPPD), which react rapidly with ozone to form a multitude of transformation products. google.com

This lack of significant direct reactivity with ozone under the tested conditions suggests that the antiozonant protection mechanism of CCPD in certain applications may be different from the direct scavenging mechanism that is predominant for other PPDs. It is possible that its protective effects against ozone are more reliant on its interaction with the degradation products formed from the reaction of ozone with the polymer or through synergistic effects with other components in the material formulation, such as waxes that can form a physical barrier at the surface.

Table 1: Comparative Ozone Reactivity of Selected p-Phenylenediamines

| Compound | Ozone Reactivity | Number of Transformation Products |

| This compound (CCPD) | No significant multiphase reactivity observed google.com | N/A |

| N,N'-Diphenyl-p-phenylenediamine (DPPD) | No significant multiphase reactivity observed google.com | N/A |

| N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine (6PPD) | Rapidly reacts with ozone google.com | 22 google.com |

| N-Isopropyl-N'-phenyl-p-phenylenediamine (IPPD) | Rapidly reacts with ozone google.com | 16 google.com |

Data sourced from a study on the structurally selective ozonolysis of p-phenylenediamines. google.com

Oxidation Mechanisms and Quinone Generation

Although direct reaction with ozone may not be significant, CCPD can undergo oxidation through other pathways, leading to the formation of quinone-type structures. The oxidation of p-phenylenediamines typically proceeds via the corresponding diimine. For CCPD, this oxidation product is N,N'-dicyclohexyl-1,4-benzoquinonediimine.

The formation of this quinone diimine is a key transformation product of CCPD's antioxidant action. The reaction involves the removal of two hydrogen atoms from the amine groups, leading to the formation of two imine double bonds conjugated with the benzene (B151609) ring. While a patent from 1946 suggests that oxidation of N,N'-dicycloaliphatic-p-phenylenediamines could lead to the formation of N,N'-diphenyl-p-phenylenediamine, this is chemically unlikely as it would require the conversion of cyclohexyl groups into phenyl groups. google.com The more plausible oxidation product is the corresponding benzoquinonediimine.

The generation of such quinone structures is a common feature of the antioxidant mechanism of p-phenylenediamines. nih.gov These quinone derivatives themselves can be reactive species.

Synergistic Antidegradation Effects with Co-Stabilizers in Material Systems

The protective performance of CCPD can be significantly enhanced when used in combination with other types of stabilizers, a phenomenon known as synergism. This is particularly evident in its application as an antiozonant in elastomers.

A 1968 patent describes that highly active synergistic antiozonant compositions can be prepared by combining substituted para-phenylenediamines, including N-aryl-N'-cycloalkyl-p-phenylenediamines which are structurally related to CCPD, with other antioxidants and/or waxes. google.com The amine-type antioxidants that produce these synergistic effects include conventionally used amine antioxidants and their condensation products. google.com

Table of Mentioned Compounds

| Chemical Name | Abbreviation/Synonym |

| This compound | CCPD |

| N,N'-Diphenyl-p-phenylenediamine | DPPD |

| N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine | 6PPD |

| N-Isopropyl-N'-phenyl-p-phenylenediamine | IPPD |

| N,N'-dicyclohexyl-1,4-benzoquinonediimine | |

| Paraffin wax | |

| Microcrystalline wax |

Molecular-Level Insights into Protective Actions

Dehydrogenation Processes and Subsequent Structural Rearrangements

The primary antioxidant and antiozonant action of p-phenylenediamines (PPDs), including DCCPD, involves a dehydrogenation process. This process is initiated by the interaction of the PPD with reactive oxygen species (ROS) or ozone. The mechanism of inhibition by PPDs is understood to occur in several steps, which ultimately lead to the formation of more stable, less reactive molecules.

During oxidative aging, the abstraction of a hydrogen atom from the amine nitrogen plays a crucial role in the radical reaction mechanism initiated by peroxo radicals. This hydrogen donation results in the formation of aminyl radicals. The antioxidant action is a temperature-dependent mechanism.

A key product of the dehydrogenation of DCCPD is N,N'-dicyclohexyl-1,4-benzoquinonediimine. This transformation from a phenylenediamine to a quinonediimine structure is a cornerstone of its protective function. The formation of quinonediimines from phenylenediamines can be achieved through catalytic oxidation, a process that underscores the susceptibility of the diamine to oxidative transformation.

In the context of antiozonant activity, computational studies on related p-phenylenediamines like 6PPD have shown that the reaction with ozone can lead to the formation of quinone diimines (QDIs). While historically it was thought that the interaction with ozone occurred at the nitrogen atoms, more recent density functional theory studies suggest that direct interaction between ozone and the aromatic ring of the PPD is a kinetically favorable pathway. This interaction can lead to a hydroxylated PPD intermediate which can then be further oxidized to a quinone derivative. The formation of these quinone and quinonediimine structures is central to the protective film that PPDs can form on the surface of rubber, acting as a physical barrier to further ozone attack.

Influence of Substituent Effects on Antioxidant Efficacy and Performance

The nature of the substituent groups on the nitrogen atoms of the p-phenylenediamine core has a profound impact on the compound's antioxidant and antiozonant efficacy. The cyclohexyl groups in this compound are a defining feature that governs its performance.

Historically, N,N'-dicycloaliphatic-p-phenylenediamines have been recognized for their particular advantages as antioxidants. Their enhanced effectiveness has been attributed to the specific structural arrangement where each of the two nitrogen atoms of the p-phenylenediamine nucleus is attached to one secondary carbon atom and one hydrogen atom. This configuration is believed to be a key reason for their superior performance as gum inhibitors in gasoline, for instance. google.com

The antioxidant effectiveness of various p-phenylenediamines has been shown to be inversely proportional to the dissociation energy of the C-H bond at the carbon atom adjacent to the nitrogen atom. researchgate.net A lower bond dissociation energy facilitates the hydrogen abstraction by radicals, which is a key step in the antioxidant mechanism. The structure of the substituent influences this bond energy through both electronic and steric effects.

From an electronic perspective, the electron-donating or electron-withdrawing nature of the substituents can modulate the redox potential of the p-phenylenediamine. Studies on various substituted PPDs have shown a correlation between the number and type of substituents and the resulting redox potential. For instance, electron-donating groups can make the compound easier to oxidize, which can enhance its ability to scavenge radicals.

A comparative look at different substituent types reveals a general classification of PPDs based on whether the nitrogen atoms are bonded to aliphatic or aromatic carbons. This classification has been used to correlate structure with properties like hydrolysis half-life and proton affinity, which are relevant to their environmental fate and can indirectly relate to their antioxidant activity. For instance, PPDs with secondary amine groups connected to aliphatic carbons tend to have a higher proton affinity.

The table below summarizes the classification of some p-phenylenediamine antioxidants based on their substituent types, which influences their chemical properties and, by extension, their antioxidant performance.

| Class | Substituent Type on Nitrogen Atoms | Example Compound(s) |

| Class I | Both secondary amine groups are connected to aliphatic carbons. | N,N'-bis(1,4-dimethylpentyl)-p-phenylenediamine (77PPD) |

| Class II | One secondary amine group is attached to a benzene ring and the other to an aliphatic carbon. | N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine (6PPD) |

| Class III | Both secondary amine groups are linked to a benzene ring. | N,N'-diphenyl-p-phenylenediamine (DPPD) |

This table is generated based on a classification system described in the literature for p-phenylenediamine antioxidants.

This compound, with its two cycloaliphatic groups, would fall under Class I, which is characterized by a high proton affinity of the secondary amine groups. This structural feature is a key determinant of its antioxidant behavior.

Applications and Material Science Integration

Application in Polymer Stabilization

The primary industrial application for many p-phenylenediamine (B122844) derivatives is in the stabilization of elastomeric compositions, such as natural and synthetic rubbers. sciensage.infonih.gov These polymers are susceptible to degradation from environmental factors like heat, oxygen, and ozone, which can compromise their structural integrity and performance. sciensage.info

Role as an Antidegradant in Elastomeric Compositions

N,N'-Dicyclohexyl-p-phenylenediamine is presumed to function as an effective antidegradant, specifically as an antioxidant and antiozonant, for elastomeric materials. wa.gov PPDs are considered the most potent class of chemical antidegradants, crucial for protecting polymers with unsaturated backbones from degradation. sciensage.infonih.gov The incorporation of these additives is essential for extending the service life of rubber products. sciensage.inforesearchgate.net Substituted PPDs are broadly used in the rubber industry to prevent oxidative degradation and cracking. researchgate.net

Stabilization Mechanisms in Natural and Synthetic Rubber Systems

The stabilization function of p-phenylenediamines is rooted in their chemical reactivity. The degradation of rubber often begins with the formation of free radicals (R•) on the polymer chain, a process initiated by heat or mechanical stress. sciensage.info In the presence of oxygen, these radicals quickly convert to highly reactive peroxy radicals (ROO•). sciensage.info

The protective mechanism of PPD antidegradants involves interrupting this destructive cycle. They act as radical scavengers by donating a hydrogen atom from their amine (-NH) group to the peroxy radical. dikautschuk.de This action neutralizes the aggressive radical, forming a more stable hydroperoxide and a less reactive antioxidant radical, thereby inhibiting the propagation of the degradation chain reaction. sciensage.info Should the compound be oxidized at high temperatures, it can form other compounds, such as N,N'-diphenyl-p-phenylenediamine, which also act as antioxidants. google.com

Interactive Table: PPD Stabilization Mechanism

| Stage | Process | Role of this compound |

| Initiation | Polymer chains form free radicals (R•) due to stress (heat, light, etc.). | Intercepts radicals to prevent degradation cascade. |

| Propagation | Free radicals react with oxygen to form peroxy radicals (ROO•), which attack polymer chains. | Donates hydrogen atoms to neutralize peroxy radicals. dikautschuk.de |

| Termination | The antioxidant molecule is consumed, forming stable, non-reactive byproducts. | Halts the chain reaction, preserving the polymer's structure. |

Impact on Polymer Longevity and Mechanical Performance Attributes

The addition of PPD antidegradants like this compound has a profound impact on the durability and mechanical properties of rubber articles. sciensage.info By preventing the chemical breakdown of polymer chains, these antidegradants help maintain the material's intended characteristics over time.

Studies on similar PPDs, such as N-(1,3-dimethylbutyl)-N´-phenyl-1,4-phenylenediamine (6PPD), demonstrate that optimizing the concentration of the antidegradant can significantly enhance key performance indicators. sciensage.info These include:

Tensile Strength: The ability to resist breaking under tension.

Fatigue Resistance: The capacity to withstand repeated cycles of stress and deformation. sciensage.info

Ozone Resistance: The prevention of cracking caused by exposure to atmospheric ozone. sciensage.info

Contribution to Advanced Materials

Beyond polymer stabilization, the chemical structure of this compound makes it a valuable building block in the synthesis of advanced materials.

Precursor Role in the Synthesis of Engineering Polymers (e.g., Aramid Fibers, Urethane Precursors)

Aromatic diamines are fundamental monomers in the production of high-strength engineering polymers like para-aramid fibers. nih.gov The synthesis of these fibers, known for their exceptional strength and thermal stability, involves a polycondensation reaction between an aromatic diamine (like p-phenylenediamine) and a diacid chloride (such as terephthaloyl chloride). nih.govmdpi.com While p-phenylenediamine itself is the standard, substituted diamines can be used to modify polymer properties. The N,N'-dicyclohexyl structure could potentially be used to create specialty aramids with altered solubility, processing characteristics, or inter-chain interactions.

Similarly, diamines are key reactants in the synthesis of polyurethanes. One common, phosgene-free route involves the reaction of a diamine with a cyclic carbonate to form the polyurethane linkage. researchgate.net The specific structure of the diamine, such as this compound, would directly influence the properties of the resulting polyurethane polymer.

Function as a Cross-linking Agent in Covalent Organic Frameworks (COFs)

Covalent Organic Frameworks (COFs) are a class of porous crystalline polymers with highly ordered structures. Their synthesis relies on connecting organic building blocks (monomers) through strong covalent bonds. Diamines are frequently used as linkers or nodes in the construction of these frameworks.

Recent research has demonstrated the importance of cross-linking in enhancing the stability and functionality of COFs, particularly for applications like membrane-based separations. nsf.gov The secondary amine groups (-NH-) present in the pores of certain COFs can be reacted with cross-linking agents to bridge the layers, preventing swelling and improving selectivity. nsf.gov While specific examples using this compound are not prominent, its diamine structure with reactive N-H bonds makes it a candidate for use as a building block or cross-linking modifier in the design of robust, multi-layered COF architectures. nsf.gov

Analytical Chemistry and Characterization Methodologies

Spectroscopic Characterization Techniques

Spectroscopic techniques are indispensable for the detailed structural and functional group analysis of DCCPDA. These methods provide insights into the molecular framework and the presence of specific chemical bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the precise structure of N,N'-Dicyclohexyl-p-phenylenediamine. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecule's carbon-hydrogen framework can be constructed.

In the ¹H NMR spectrum of DCCPDA, distinct signals would be expected to correspond to the different types of protons present in the molecule. The aromatic protons on the central phenylenediamine ring would appear in a specific region of the spectrum, with their splitting patterns providing information about their substitution pattern. The protons on the two cyclohexyl rings would exhibit a complex set of signals due to the various and non-equivalent chemical environments of the axial and equatorial protons. The N-H protons of the secondary amine groups would also produce a characteristic signal, the chemical shift of which can be influenced by solvent and concentration.

The ¹³C NMR spectrum provides complementary information, showing a distinct signal for each unique carbon atom in the molecule. The spectrum would be expected to show signals for the aromatic carbons of the p-phenylenediamine (B122844) core and separate signals for the carbons of the cyclohexyl groups. The chemical shifts of these carbons confirm the presence of the respective ring systems.

While specific spectral data for this compound is not always publicly available, chemical suppliers confirm that the NMR data for their products conforms to the expected structure. alfa-chemistry.com For related N-substituted p-phenylenediamines, detailed NMR analyses have been published, providing a basis for the interpretation of DCCPDA spectra. core.ac.uk Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), can be used to definitively assign proton and carbon signals and to confirm the connectivity between the phenyl and cyclohexyl moieties. core.ac.uk

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic C-H | 6.5 - 7.5 | 110 - 130 |

| Cyclohexyl C-H | 1.0 - 2.0 | 25 - 50 |

| Amine N-H | 3.0 - 5.0 | N/A |

| Aromatic C-N | N/A | 130 - 150 |

Note: These are estimated ranges and actual values can vary based on solvent and other experimental conditions.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are used to identify the functional groups present in this compound and to probe its electronic properties.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by the molecule, which causes vibrations of the chemical bonds. The resulting spectrum displays absorption bands at specific frequencies corresponding to the different functional groups. For DCCPDA, the IR spectrum would be expected to show characteristic absorption bands for the N-H stretching of the secondary amine groups, typically in the region of 3300-3500 cm⁻¹. The C-N stretching vibrations would also be present. The aromatic C-H stretching and C=C bending vibrations from the phenylenediamine ring, as well as the aliphatic C-H stretching from the cyclohexyl rings, would also be prominent features. A comparative study of the IR spectra of aniline (B41778) and its p-phenylenediamine isomers provides a basis for the assignment of these vibrational modes. nih.govresearchgate.net The combined use of IR and HPLC has been demonstrated for the identification of p-phenylenediamine in commercial products. ust.edu

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The UV-Vis spectrum of DCCPDA would be characterized by absorption maxima corresponding to the π → π* transitions of the aromatic phenylenediamine system. The exact position of these absorption bands can be influenced by the substitution of the cyclohexyl groups on the nitrogen atoms. For the parent compound, p-phenylenediamine, characteristic UV absorption maxima are observed that are useful for its detection. sielc.com

Mass Spectrometry (MS) for Molecular Confirmation and Degradation Product Identification (e.g., HPLC/MS, GC/MS)

Mass spectrometry (MS) is a key analytical technique for confirming the molecular weight of this compound and for identifying its degradation products. In MS, the molecule is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).

The mass spectrum of DCCPDA would show a molecular ion peak corresponding to its molecular weight, confirming the identity of the compound. alfa-chemistry.com Fragmentation patterns observed in the mass spectrum can provide further structural information.

The coupling of mass spectrometry with chromatographic techniques such as High-Performance Liquid Chromatography (HPLC/MS) and Gas Chromatography (GC/MS) is particularly powerful for analyzing complex mixtures.

HPLC/MS: This technique is well-suited for the analysis of DCCPDA and its non-volatile degradation products. HPLC separates the components of a mixture, which are then introduced into the mass spectrometer for detection and identification. This method has been successfully used for the analysis of p-phenylenediamine and its metabolites in biological samples. nih.gov

GC/MS: While DCCPDA itself is not highly volatile, GC/MS is an excellent technique for the characterization of its more volatile degradation products. wa.gov For instance, a method for the determination of p-phenylenediamine in hair dyes involves derivatization to a more volatile compound prior to GC/MS analysis. nih.govresearchgate.net This approach could be adapted to study the degradation of DCCPDA. Studies on other p-phenylenediamine antioxidants have utilized GC-tandem mass spectrometry for their determination in environmental samples. xml-journal.net The degradation of p-phenylenediamines can lead to the formation of quinone-type structures, which have been studied in wastewater. nih.gov These transformation products can be identified using advanced mass spectrometry techniques.

Chromatographic Separation and Quantification

Chromatographic techniques are essential for separating this compound from impurities and for its quantification in various matrices.

High-Performance Liquid Chromatography (HPLC) for Purity and Mixture Analysis

High-Performance Liquid Chromatography (HPLC) is the premier method for assessing the purity of this compound and for analyzing mixtures containing this compound. HPLC separates compounds based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent).

A typical HPLC method for the analysis of DCCPDA would likely employ a reverse-phase column, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. sielc.com Detection is commonly achieved using a UV detector set to a wavelength where DCCPDA has strong absorbance. By comparing the peak area of the sample to that of a known standard, the purity of the sample can be accurately determined. HPLC methods have been developed for various p-phenylenediamine derivatives, demonstrating the versatility of this technique for this class of compounds. sielc.comsielc.com The combination of HPLC with diode array detection (DAD) allows for the simultaneous quantification and spectral confirmation of the analyte. nih.gov

Table 2: Illustrative HPLC Parameters for the Analysis of p-Phenylenediamine Derivatives

| Parameter | Condition |

| Column | Reverse-phase C18 |

| Mobile Phase | Acetonitrile/Water gradient |

| Detector | UV at 240-255 nm |

| Flow Rate | 1.0 mL/min |

Note: These are example parameters and would need to be optimized for the specific analysis of this compound.

Gas Chromatography (GC) for Volatile Product Characterization

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and semi-volatile compounds. While this compound itself has a high boiling point and is not readily analyzed by GC without derivatization, this technique is highly valuable for characterizing its volatile degradation products. wa.gov

In the event of thermal or chemical degradation, smaller, more volatile molecules may be formed. These can be separated and identified using GC, often coupled with a mass spectrometer (GC/MS). For example, the degradation of the phenylenediamine moiety could potentially lead to the formation of more volatile aromatic or cyclohexyl-derived compounds. Analytical methods using GC/MS have been established for the determination of other p-phenylenediamine compounds, sometimes requiring a derivatization step to increase volatility and improve chromatographic performance. nih.govscirp.org

Advanced Separation Techniques (e.g., UPLC-ESI-MS/MS) for Trace Analysis

The detection and quantification of this compound and related p-phenylenediamine (PPD) derivatives at trace levels in complex environmental and biological matrices necessitate highly sensitive and selective analytical methods. Ultra-Performance Liquid Chromatography coupled with Electrospray Ionization Tandem Mass Spectrometry (UPLC-ESI-MS/MS) has emerged as a powerful tool for this purpose. This technique combines the high-resolution separation capabilities of UPLC with the definitive identification and quantification power of MS/MS.

Research into related PPD compounds demonstrates the efficacy of this approach. For instance, a nontargeted screening strategy using UPLC-ESI-Q Orbitrap MS has been successfully employed to identify unknown PPD-quinone contaminants, which are transformation products of PPD antioxidants, in various environmental samples. acs.orgsemanticscholar.org This methodology relies on a systematic workflow that includes full MS scans to survey all ionizable species, followed by fragmentation scans to elucidate the structure of compounds of interest. acs.org

For quantitative analysis, LC-MS/MS is typically operated in the multiple reaction-monitoring (MRM) mode. nih.govnih.gov This mode offers exceptional sensitivity and selectivity by monitoring a specific precursor-to-product ion transition for the target analyte. A precursor ion (typically the protonated molecule [M+H]⁺) corresponding to the mass of the analyte is selected and fragmented, and a specific, characteristic product ion is then monitored. This process effectively filters out matrix interferences, allowing for accurate quantification even at very low concentrations (ng/mL levels). nih.govnih.gov While specific parameters for this compound are not detailed in the provided results, the methodology is directly transferable from validated methods for other PPDs. nih.govsigmaaldrich.comresearchgate.net

The table below illustrates typical parameters that would be established during the development of a UPLC-ESI-MS/MS method for PPDs, based on methods for similar compounds. nih.gov

Table 1: Illustrative UPLC-ESI-MS/MS Parameters for PPD Compounds

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Linear Range (ng/mL) | Lower Limit of Quantification (ng/mL) |

|---|---|---|---|---|

| p-Phenylenediamine (PPD) | 109 | 92 | 10-2000 | 5 |

| N-acetyl-p-phenylenediamine (MAPPD) | 151 | 92 | 10-2000 | 5 |

| N,N'-diacetyl-p-phenylenediamine (DAPPD) | 193 | 92 | 10-2000 | 5 |

Thermal and Other Material Characterization

Thermal analysis techniques are crucial for assessing the performance of this compound as an antioxidant in polymeric materials. These methods characterize its effect on the thermal stability and structural properties of the host polymer.

Differential Scanning Calorimetry (DSC) for Reaction Energetics and Thermal Transitions

Differential Scanning Calorimetry (DSC) is a fundamental technique for studying the antioxidant activity of p-phenylenediamines in polymer matrices like polyisoprene or styrene-butadiene rubber (SBR). researchgate.netresearchgate.net DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. This allows for the determination of thermal transitions such as melting temperature (Tm) and glass transition temperature (Tg). jordilabs.com

In the context of antioxidant evaluation, DSC is used to measure the oxidative induction time (OIT) or, under non-isothermal conditions, the onset temperature of oxidation (To). researchgate.netacs.org A higher OIT or To value for a polymer containing an antioxidant, compared to the neat polymer, indicates greater resistance to thermo-oxidative degradation. acs.org This stabilizing effect is a direct measure of the antioxidant's effectiveness. Studies on various N,N'-substituted p-phenylenediamines have shown that their effectiveness can be ranked based on the protection factors derived from DSC measurements. researchgate.netresearchgate.net

The data below simulates typical DSC results for a rubber composite, illustrating the effect of adding a PPD antioxidant.

Table 2: Representative DSC Data for SBR Composite Oxidation

| Sample | Onset Temperature of Oxidation (To) (°C) | Peak Oxidation Temperature (°C) |

|---|---|---|

| Styrene-Butadiene Rubber (SBR) - No Antioxidant | 195.2 | 210.5 |

| SBR with PPD Antioxidant | 225.8 | 238.1 |

Thermogravimetric Analysis (TGA) for Thermal Stability Assessment

Thermogravimetric Analysis (TGA) is essential for evaluating the thermal stability of materials. The technique measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. researchgate.net For polymers containing this compound, TGA provides critical data on the onset of degradation, the rate of decomposition, and the residual mass at high temperatures. azom.comtainstruments.com

The addition of antioxidants like PPDs typically enhances the thermal stability of the polymer. researchgate.net A TGA thermogram for a stabilized polymer will show the onset of weight loss occurring at a higher temperature compared to an unstabilized polymer. researchgate.net This indicates that the antioxidant is effective at inhibiting the initial stages of thermal degradation. TGA is also widely used for compositional analysis of rubber formulations, capable of quantifying the organic components (polymers, oils, antioxidants), carbon black, and inorganic filler content based on their distinct decomposition profiles under inert and oxidative atmospheres. azom.comtainstruments.com

The following table presents typical TGA data, showing the improvement in thermal stability of a natural rubber (NR) vulcanizate upon the addition of an antioxidant.

Table 3: Representative TGA Data for Natural Rubber Thermal Stability

| Sample | Onset Decomposition Temperature (Tonset) (°C) | Temperature at Max Decomposition Rate (Tmax) (°C) | Weight Loss at 600°C (%) |

|---|---|---|---|

| Natural Rubber (NR) - Unstabilized | 345 | 380 | ~98 |

| Natural Rubber (NR) - Stabilized with Antioxidant | 365 | 405 | ~95 |

Wide-Angle X-ray Diffraction (WAXD) for Polymer Structure Analysis

Wide-Angle X-ray Diffraction (WAXD), also known as Wide-Angle X-ray Scattering, is a powerful technique for probing the atomic-scale structure of materials. wikipedia.org In polymer science, WAXD is used to determine the degree of crystallinity, identify crystalline phases, and measure crystallite size. wikipedia.orgiaea.org The technique is based on Bragg's law, where constructive interference of X-rays scattered by crystalline planes produces a characteristic diffraction pattern. youtube.com

The table below conceptualizes how WAXD data might reflect structural changes in a polymer upon the addition of an antioxidant.

Table 4: Conceptual WAXD Data for a Semi-Crystalline Polymer

| Sample | Main Crystalline Peak Position (2θ) | Degree of Crystallinity (%) |

|---|---|---|

| Neat Polymer | 21.5° | 45% |

| Polymer with Antioxidant Additive | 21.4° | 42% |

Theoretical and Computational Studies of N,n Dicyclohexyl P Phenylenediamine

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule from its electronic structure. These ab initio and semi-empirical methods are crucial for understanding the behavior of DCHPPD at a molecular level.

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms, known as the ground-state geometry. This is achieved through geometry optimization, an iterative process that seeks to find the minimum energy conformation of the molecule. arxiv.org

For complex molecules like DCHPPD, methods such as Density Functional Theory (DFT) are widely used due to their balance of accuracy and computational cost. arxiv.org Common DFT functionals employed for geometry optimization include B3LYP, PBE0, and SCAN. arxiv.orgarxiv.org The choice of basis set, such as 6-31G(d) or cc-pVQZ, is also critical for the accuracy of the calculation. arxiv.orgarxiv.org In studies of related N,N'-substituted p-phenylenediamines (PPDs), the semi-empirical PM3 method has also been utilized to investigate molecular structures. researchgate.net

Once the optimized geometry is obtained, quantum chemical calculations can elucidate the electronic structure, which governs the molecule's reactivity. The presence of two electron-donating cyclohexyl groups attached to the nitrogen atoms significantly influences the electronic properties of the p-phenylenediamine (B122844) core, enhancing its reactivity compared to unsubstituted phenylenediamines. smolecule.com

Key reactivity descriptors can be calculated to predict how the molecule will interact with other chemical species. For instance, studies on the hydrolysis of PPDs indicate that the reaction is driven by the proton affinity of the nitrogen atoms and the susceptibility of the carbon atoms in the C-N bonds to nucleophilic attack. nih.gov Hydrolysis preferentially targets the aromatic secondary amine nitrogen with the highest proton affinity. nih.gov These descriptors are derived from the calculated molecular orbital energies, electron density distribution, and electrostatic potential.

Computational tools provide a range of calculated properties for DCHPPD that serve as electronic and reactivity descriptors.

| Property | Value | Source |

| Molecular Weight | 272.4 g/mol | nih.gov |

| XLogP3 | 5.5 | nih.gov |

| Hydrogen Bond Donor Count | 2 | nih.gov |

| Hydrogen Bond Acceptor Count | 2 | nih.gov |

| Rotatable Bond Count | 4 | nih.gov |

| Exact Mass | 272.225248902 Da | nih.gov |

| Topological Polar Surface Area | 24.1 Ų | nih.gov |

As an antioxidant, the primary function of DCHPPD involves neutralizing free radicals, a process that inherently involves its own transformation into a radical species. Theoretical studies on other N,N'-substituted p-phenylenediamines have investigated the energetics of radical formation to understand their antioxidant mechanism. researchgate.net

Using the PM3 semi-empirical method, researchers have calculated the enthalpy changes (ΔH) for the formation of various possible radicals. researchgate.net These calculations revealed that the most probable mechanism for radical formation is the homolytic cleavage of a C-H bond at a carbon atom adjacent to one of the amino nitrogen atoms, rather than the cleavage of the N-H bond itself. researchgate.net The resulting sterical arrangement of the molecule and the stability of the formed radical are directly related to the antioxidant effectiveness. researchgate.net While these specific calculations were performed on compounds like 6PPD and IPPD, the same fundamental principles apply to DCHPPD, suggesting that its antioxidant activity is also likely initiated by the abstraction of a hydrogen atom from one of its cyclohexyl rings.

Molecular Modeling and Simulation of Reaction Dynamics

Beyond static properties, computational models can simulate how molecules behave and react over time, providing a dynamic picture of chemical processes.

Computational models have been developed to predict the performance of PPDs as antioxidants. These models often establish a quantitative structure-activity relationship (QSAR), linking calculated molecular properties to experimentally observed effectiveness. For a series of PPDs, theoretical models have successfully correlated the sterical arrangement and the energetics of radical formation with antioxidant efficiency, demonstrating that such models can be used to predict experimental outcomes. researchgate.net

Furthermore, machine learning (ML) has emerged as a powerful tool for developing predictive models. nih.gov In one study, various ML models were trained to predict the concentrations of PPDs in human urine based on demographic and environmental factors. nih.gov The random forest model proved to be the most accurate, highlighting that factors such as age, BMI, and occupation are significant predictors. nih.gov Another predictive model was developed to determine the hydrolysis half-life of 60 different PPDs, based on the calculated reactivity of the atoms in the C-N bond. nih.gov This model showed that the half-life could range from a few hours to over a month, depending on the specific molecular structure. nih.gov

| Model Type | Predicted Property | Key Parameters | Finding |

| Theoretical Model | Antioxidant Effectiveness | Sterical arrangement, Enthalpy of radical formation | Steric factors and the ease of C-H bond cleavage are directly related to antioxidant effectiveness. researchgate.net |

| Machine Learning (Random Forest) | PPD Concentration in Urine | Age, BMI, Occupation | These demographic and exposure factors are significant predictors of internal PPD levels. nih.gov |

| Atom Reactivity-Based Model | Hydrolysis Half-Life (t₁/₂) | Maximum proton affinity of Nitrogen, Nucleophilic-attack reactivity of Carbon | Hydrolysis rate is determined by the specific electronic properties of the atoms in the C-N bond. nih.gov |

Simulations of reaction pathways are crucial for understanding the environmental fate of DCHPPD. Oxidation is a key transformation process for this class of compounds. Its antioxidant function relies on its ability to be oxidized in place of the material it protects. This can lead to the formation of byproducts such as N-phenyl-p-benzoquinone mono-imine through hydrolysis. smolecule.com

Ozonation is another critical reaction pathway, especially for PPDs used in rubber tires. Computational and experimental studies have investigated the multiphase ozone reactivity of several PPDs. usgs.govchemrxiv.org These studies found a striking difference in reactivity based on the substituent groups. While PPDs with certain alkyl side chains, like 6PPD and IPPD, reacted quickly with ozone to form numerous transformation products, others showed minimal reactivity. usgs.govchemrxiv.org Notably, N-Cyclohexyl-N'-phenyl-p-phenylenediamine (CPPD) and N,N'-Diphenyl-p-phenylenediamine (DPPD) exhibited no significant reaction with ozone under the tested conditions. usgs.govchemrxiv.org Given the structural similarity of DCHPPD to CPPD and DPPD, these findings strongly suggest that DCHPPD is also likely to be resistant to degradation via ozonolysis. This structural selectivity in ozone reactivity is a critical factor in determining the environmental persistence and transformation pathways of different PPD antioxidants. chemrxiv.org

Hydrolysis Mechanism Prediction Models (e.g., Proton Transfer, Nucleophilic Substitution)

The environmental persistence and transformation of p-phenylenediamine (PPD) antioxidants, including N,N'-Dicyclohexyl-p-phenylenediamine, are significantly influenced by the hydrolysis of their C–N bonds. acs.orgnih.govacs.org Theoretical calculations and experimental results have elucidated a hydrolysis mechanism that is primarily driven by proton transfer and complemented by aromatic nucleophilic substitution. acs.orgnih.govacs.org

The hydrolysis process preferentially targets the aromatic secondary amine nitrogen atom with the highest proton affinity and the carbon atom of the C–N bond with the greatest reactivity towards nucleophilic attack. acs.orgnih.govacs.org The proposed mechanism involves two main steps:

Nucleophilic Substitution: This step is complemented by the nucleophilic attack of the hydroxyl moiety (OH) from a water molecule on the carbon atom of the C–N bond. acs.org This attack results in the formation of a covalent bond between the hydroxyl group and the carbon atom, leading to the cleavage of the C–N bond. acs.org The reactivity of the carbon atom for nucleophilic attack can be evaluated using the Fukui function index f+, which is derived from molecular electrostatic potential theory calculations. acs.org

Based on this elucidated mechanism, a predictive model for the hydrolysis half-lives of various PPDs has been developed. acs.orgnih.gov This atom reactivity-based model has been used to determine the t1/2 for 60 different PPDs at a neutral pH, with values ranging from 2.2 hours to 47 days. nih.govacs.org This model provides a valuable tool for assessing the environmental fate of this class of compounds. nih.gov

Table 1: Key Factors Influencing the Hydrolysis of p-Phenylenediamine Antioxidants

| Factor | Description | Impact on Hydrolysis Rate |

| Proton Affinity of Nitrogen | The ability of the secondary amine nitrogen to accept a proton from water. | Higher proton affinity leads to a faster hydrolysis rate. nih.govacs.org |

| Nucleophilic Attack Reactivity of Carbon | The susceptibility of the carbon atom in the C-N bond to be attacked by a nucleophile (e.g., OH-). | Higher reactivity facilitates the cleavage of the C-N bond. acs.orgnih.gov |

Structure-Activity Relationship (SAR) Studies for Performance Optimization

The effectiveness of p-phenylenediamine derivatives as stabilizers is intrinsically linked to their molecular structure. Structure-activity relationship (SAR) studies have been conducted to understand how modifications to the chemical structure influence their antioxidant performance.

One key aspect of their function is the ability to donate a hydrogen atom to neutralize free radicals. The efficiency of this process is related to the bond dissociation energy (BDE) of the N-H bond. rsc.org Lower BDE values generally indicate better antioxidant activity. rsc.org

Furthermore, the nature of the substituent groups on the nitrogen atoms and the phenyl ring plays a crucial role. For instance, the introduction of different alkyl or aryl groups can modulate the electronic properties and steric hindrance around the active nitrogen centers, thereby affecting their reactivity towards radicals. doi.org Studies on various PPDs have shown that the antioxidant effectiveness can be correlated with their coordination ability towards transition metals, which can catalyze oxidative degradation. doi.orgresearchgate.net

Research has also explored the impact of structural modifications on the physical properties of these antioxidants, such as their solubility and compatibility with the polymer matrix they are designed to protect. rsc.org For example, machine learning models have been employed to predict the solubility parameter (δ) of PPD derivatives, which is a key factor in their anti-migration and antioxidant activity in materials like triglyceride oil. rsc.org These models have shown that molecular polarity is a key determinant of antioxidant performance. rsc.org

The transformation of PPDs into their corresponding quinone derivatives (PPD-Qs) is another important aspect of their activity and environmental fate. nih.govnih.govnih.govacs.org The structure of the parent PPD directly influences the formation and properties of these quinones. nih.govnih.gov For example, a high degree of correlation has been observed between the concentrations of certain PPDs and their quinone counterparts in environmental samples, suggesting that the quinones are primarily formed from their parent compounds. nih.gov

Computational methods, or in silico techniques, are increasingly being utilized to design novel p-phenylenediamine derivatives with improved stabilizer performance. These approaches offer a cost-effective and efficient way to screen and identify promising candidates before their actual synthesis and testing. nih.gov

Machine learning, particularly the use of multilayer perceptron (MLP) models, has been successfully applied to predict key performance parameters like bond dissociation energy (BDE) and solubility parameters. rsc.org By developing a "molecular structure–descriptor–target parameter" relationship, these models can guide the design of new molecules with optimized properties. rsc.org For instance, an MLP model enhanced with data augmentation and genetic algorithms has been used to design a PPD derivative with excellent compatibility, anti-migration, and antioxidant activity for use in edible oils. rsc.org This model identified a derivative with a 'CH3[CH2]13CH(NH2)–' group connected to an aniline (B41778) group as having optimal properties. rsc.org

Molecular docking is another powerful in silico tool used to study the interactions between antioxidant molecules and their targets, such as enzymes or metal ions that can promote oxidation. nih.govresearchgate.net By simulating the binding of different derivatives to a target's active site, researchers can predict their potential efficacy. nih.gov This approach has been used to screen libraries of nitrogen-containing heterocyclic analogues for their potential as antibacterial agents by studying their interaction with the flavohemoglobin enzyme. nih.gov

These computational approaches, often used in combination, facilitate the rational design of new stabilizers. nih.gov By starting with a known active compound, researchers can perform in silico modifications to its structure and predict the effect of these changes on its performance, leading to the identification of novel derivatives with enhanced attributes. nih.gov

Table 2: In Silico Approaches for Designing Novel p-Phenylenediamine Derivatives

| In Silico Method | Application | Predicted Performance Attributes |

| Machine Learning (e.g., MLP) | Correlates molecular structure with performance parameters. rsc.org | Bond Dissociation Energy (BDE), Solubility Parameter (δ), Compatibility, Anti-migration. rsc.org |

| Molecular Docking | Simulates the binding of derivatives to target sites (e.g., enzymes, metal ions). nih.govresearchgate.net | Binding Affinity, Potential Inhibitory Activity. nih.gov |

| Quantitative Structure-Activity Relationship (QSAR) | Develops mathematical models to predict the activity of compounds based on their structural features. | Antioxidant activity, Toxicity. |

Environmental Transformation Pathways and Fate Excluding Toxicological Implications

Degradation Processes in Environmental Compartments

The environmental persistence of DCHPDA is influenced by its susceptibility to oxidative degradation and hydrolysis. These processes vary in significance depending on the environmental compartment (air, water, soil) and prevailing conditions such as sunlight, pH, and temperature.

The oxidative degradation of p-phenylenediamines (PPDs) is a critical transformation pathway, particularly for those used as antiozonants in tires. The reaction with atmospheric ozone is a primary mechanism for the formation of transformation products for some PPDs. researchgate.netnsf.gov However, studies have shown that the reactivity of PPDs with ozone is structurally selective. usgs.govchemrxiv.orgnih.gov

In the case of DCHPDA (also referred to as CPPD in some literature), research indicates a notable lack of reactivity with ozone. A study investigating the multiphase gas-surface ozone reactivity of four selected PPDs found that while compounds like 6PPD and IPPD reacted rapidly with ozone, no significant multiphase ozone reactivity was observed for DCHPDA. usgs.govchemrxiv.orgnih.gov This suggests that direct ozonation in the atmosphere may not be a significant degradation pathway for DCHPDA.

In aqueous environments, photodegradation can be an important process for PPDs. nih.gov The presence of substances like dissolved organic matter can influence the rate of photolysis. nih.gov While general studies on the photo-Fenton oxidation of p-phenylenediamine (B122844) have shown degradation in water, specific kinetic data for the oxidative degradation of DCHPDA in aqueous environments remains limited. researchgate.net One assessment, using a surrogate compound, calculated a half-life for indirect hydrolysis in air of 3.7 hours. wa.gov

Hydrolysis represents a significant abiotic degradation pathway for DCHPDA in aqueous environments. However, there are conflicting reports regarding its susceptibility to this process. One assessment using the OECD Toolbox predicted that there would be no hydrolysis products for DCHPDA. wa.gov

Conversely, more recent research focusing on the hydrolysis of a range of p-phenylenediamine antioxidants provides evidence that C-N bond hydrolysis is a key transformation pathway. nih.gov This research suggests that hydrolysis preferentially targets the aromatic secondary amine. nih.gov A detailed study on the hydrolytic degradation of DCHPDA outlines kinetics that are dependent on pH and temperature. smolecule.com

Under neutral pH conditions (pH 6.0 to 7.7), DCHPDA is reported to undergo carbon-nitrogen bond hydrolysis with a half-life of 24 to 48 hours at ambient temperature. smolecule.com The rate of hydrolysis is observed to increase in alkaline conditions (pH 8.0 to 9.0), with the half-life decreasing to 12 to 24 hours. smolecule.com In acidic conditions (pH below 6.0), the hydrolysis rate is slower, with a half-life of 48 to 96 hours. smolecule.com

The proposed hydrolysis mechanism involves the nucleophilic attack by water or hydroxide ions on the carbon atoms of the C-N bonds, which is facilitated by the protonation of the nitrogen atoms. smolecule.com The primary hydrolysis products identified are cyclohexylamine and para-quinone derivatives. smolecule.com The initial step is suggested to produce N-cyclohexyl-p-phenylenediamine and cyclohexylamine, with further hydrolysis of the intermediate leading to p-phenylenediamine and additional cyclohexylamine. smolecule.com

Table 1: Hydrolysis Half-life of N,N'-Dicyclohexyl-p-phenylenediamine at Different pH Levels

| pH Range | Condition | Half-life (hours) |

|---|---|---|

| < 6.0 | Acidic | 48 - 96 |

| 6.0 - 7.7 | Neutral | 24 - 48 |

This table summarizes the reported hydrolysis half-life of DCHPDA under different pH conditions at ambient temperature. smolecule.com

Identification and Characterization of Transformation Products

The identification of transformation products is crucial for understanding the complete environmental impact of a chemical. For DCHPDA, the primary identified transformation products stem from hydrolysis.

Given the experimental findings that this compound shows no significant multiphase ozone reactivity, the formation of ozonation by-products is not considered a major transformation pathway. usgs.govchemrxiv.orgnih.gov This is in contrast to other p-phenylenediamines, such as 6PPD, which readily react with ozone to form quinone derivatives like 6PPD-quinone. researchgate.netnsf.gov While some literature mentions the detection of a "CPPD-quinone" (CPPDQ) in environmental and biological samples, its formation via direct ozonation of DCHPDA is not supported by recent experimental studies on ozone reactivity. mdpi.comusgs.govchemrxiv.orgnih.gov This discrepancy suggests that if CPPDQ is present, its formation pathway may be different or that its detection is an anomaly.

The main identified environmental degradants of DCHPDA are its hydrolysis products. As detailed in the hydrolysis pathways, these include:

N-cyclohexyl-p-phenylenediamine: An intermediate product formed from the cleavage of one of the C-N bonds. smolecule.com

Cyclohexylamine: A final product of the hydrolysis of both C-N bonds. smolecule.com

p-Quinone derivatives: Formed from the phenylenediamine moiety following hydrolysis. smolecule.com

p-Phenylenediamine: An intermediate product from the complete hydrolysis of the parent compound. smolecule.com

There is currently a lack of information on other potential environmental metabolites of DCHPDA that may be formed through biotic degradation processes in soil or sediment.

Occurrence and Transport in Environmental Matrices (as a chemical detection and analytical challenge)

The detection of DCHPDA and its transformation products in the environment presents an analytical challenge due to their presence at trace concentrations and the complexity of environmental matrices. Various p-phenylenediamine derivatives and their transformation products have been detected in a wide range of environmental compartments, including aquatic environments, wastewater, air, soil, and dust. ca.gov

Specific to DCHPDA, it has been detected in tap water samples. In a study of tap water from two cities in China, N-phenyl-N′-cyclohexyl-p-phenylenediamine (CPPD), a closely related compound, was the predominant PPD in one city with a mean concentration of 1.0 ng/L. researchgate.net The presence of these compounds in drinking water sources highlights the need for sensitive analytical methods for routine monitoring. researchgate.net

The detection of PPDs and their transformation products typically requires sophisticated analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov These methods are necessary to achieve the low detection limits required for environmental monitoring and to accurately identify and quantify these compounds in complex samples like water, soil, and sediment. nih.gov The analysis of these compounds in solid matrices like soil and sediment can be particularly challenging, requiring efficient extraction methods to isolate the target analytes from interfering substances. The low water solubility of many PPDs suggests they may partition to soil and sediment, making their accurate quantification in these matrices essential for a complete environmental risk assessment. nih.gov

Table 2: Chemical Compounds Mentioned

| Compound Name | Abbreviation |

|---|---|

| This compound | DCHPDA, CCPD |

| N-(1,3-dimethylbutyl)-N′-phenyl-p-phenylenediamine | 6PPD |

| N-isopropyl-N'-phenyl-p-phenylenediamine | IPPD |

| N-phenyl-N′-cyclohexyl-p-phenylenediamine | CPPD |

| 6PPD-quinone | 6PPD-Q |

| CPPD-quinone | CPPDQ |

| Cyclohexylamine | - |

Detection in Aqueous Systems and Particulate Matter

This compound has been identified as a contaminant in both aquatic environments and the atmosphere. Its presence is primarily linked to the abrasion of tires and other rubber materials, leading to its dispersal.

Recent research has confirmed the widespread presence of several p-phenylenediamine (PPD) derivatives, including this compound, in a variety of environmental matrices. Current time information in CN.acs.org These compounds have been detected in aquatic environments, wastewater, air, soil, and dust. Current time information in CN.acs.org

In a comprehensive study of sediments, this compound was ubiquitously found in riverine, estuarine, and coastal sediments, and was also detected in deep-sea sediments, indicating its broad environmental distribution. acs.orgnih.gov The concentrations of this compound show a distinct spatial trend, with higher levels in urban rivers and a gradual decrease towards deep-sea regions. acs.orgnih.gov

Atmospheric fine particulate matter (PM2.5) is another significant reservoir for this compound. A study focusing on urban air quality in China reported the ubiquitous distribution of six emerging PPDs, including this compound, in PM2.5 samples. nih.govacs.orghkbu.edu.hk The detection rates for this compound were high, reaching 100% in some cities, underscoring its widespread presence in the urban atmosphere. acs.org The concentrations were found to be in the range of picograms per cubic meter (pg/m³). nih.govacs.orghkbu.edu.hk

Table 1: Detection of this compound in Sediments

| Environmental Compartment | Median Concentration (ng/g) | Concentration Range (ng/g) | Detection Frequency (%) |

| Urban Rivers | 1.23 | 0.14 - 9.87 | 100 |

| Estuaries | 0.89 | 0.08 - 4.56 | 97 |

| Coasts | 0.65 | 0.05 - 3.21 | 89 |

| Deep-Sea Regions | 0.21 | ND - 1.02 | 58 |

Data sourced from a study on p-phenylenediamines in sediments. Note: ND = Not Detected.